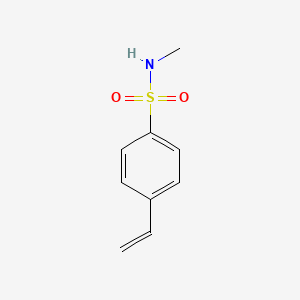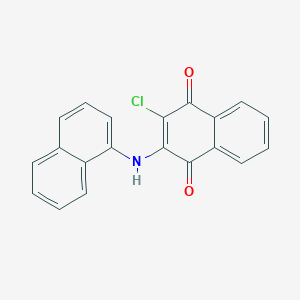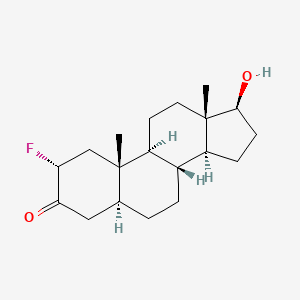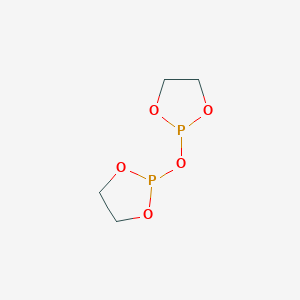![molecular formula C10H16Cl3NO2 B14742583 [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate CAS No. 5012-52-2](/img/structure/B14742583.png)
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate is a chemical compound known for its diverse applications in various fields. It belongs to the carbamate family and is recognized for its antifungal and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate typically involves the reaction of 5,5,5-trichloropent-2-en-1-ol with N-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in precise ratios. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize yield and purity. The product is purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antifungal and antimicrobial agent.
Industry: Utilized in the formulation of paints, coatings, and wood preservatives due to its protective properties
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of key enzymes involved in fungal and microbial growth. It targets specific molecular pathways, disrupting the normal metabolic processes of the organisms. This leads to the inhibition of cell wall synthesis and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Known for its antifungal properties and used in similar applications.
N-butylcarbamate derivatives: Various derivatives exhibit similar antimicrobial activities but differ in their specific applications and efficacy.
Uniqueness
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate stands out due to its unique chemical structure, which imparts enhanced stability and efficacy in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
5012-52-2 |
|---|---|
Formule moléculaire |
C10H16Cl3NO2 |
Poids moléculaire |
288.6 g/mol |
Nom IUPAC |
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate |
InChI |
InChI=1S/C10H16Cl3NO2/c1-2-3-7-14-9(15)16-8-5-4-6-10(11,12)13/h4-5H,2-3,6-8H2,1H3,(H,14,15)/b5-4+ |
Clé InChI |
HKZWJLDDNLYRGJ-SNAWJCMRSA-N |
SMILES isomérique |
CCCCNC(=O)OC/C=C/CC(Cl)(Cl)Cl |
SMILES canonique |
CCCCNC(=O)OCC=CCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
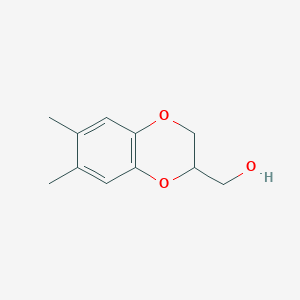
silyl}propyl acetate](/img/structure/B14742516.png)




![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
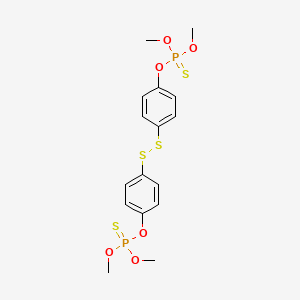
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
